A-192621

Übersicht

Beschreibung

A-192621 is a synthetic compound that acts as a selective antagonist of the endothelin B receptor, a member of the G-protein coupled receptor superfamily. It is known for its high selectivity and potency in inhibiting endothelin B receptor-mediated responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A-192621 is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and subsequent functionalization. The key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the benzodioxolyl and propoxyphenyl groups.

- Final functionalization to achieve the desired compound .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

- Scaling up the reaction conditions.

- Ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).

- Lyophilization to obtain the final product in a stable form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

A-192621 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Substitution: Es können verschiedene Substitutionsreaktionen durchgeführt werden, um verschiedene Substituenten an den aromatischen Ringen einzuführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action

A-192621 selectively binds to ET-B receptors, inhibiting their activity and consequently affecting various physiological responses such as vasodilation and blood pressure regulation. This mechanism is critical in understanding the role of endothelin receptors in cardiovascular health.

Case Study: Hypertension Models

In a study investigating the role of ET-B receptors in hypertension, this compound was administered to anesthetized rats. The results indicated that this compound effectively blocked ET-B receptor-mediated vasodilation, leading to increased mean arterial pressure (MAP) and total peripheral resistance (TPR) . This suggests that ET-B antagonism can exacerbate hypertensive responses, highlighting its potential as a therapeutic target.

Cardiovascular Applications

Clinical Implications

this compound has been explored for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH). Its ability to inhibit ET-B receptor activity may help mitigate the pathological effects of endothelin-1 (ET-1), which is known to contribute to vascular remodeling and increased vascular resistance.

Data Table: Effects of this compound on Hemodynamics

| Study Reference | Dose (mg/kg) | Effect on MAP | Effect on TPR | Notes |

|---|---|---|---|---|

| 5 | Increased | Increased | Complete blockade of IRL-1620-induced responses | |

| 30 | Elevated | Not specified | Long-term treatment effects observed |

Neuroscience Research

Role in Pain Modulation

this compound's interaction with ET-B receptors extends into the realm of pain research. The compound has been utilized to investigate the role of these receptors in sensory pathways, particularly in models of chronic pain. Research indicates that ET-B receptor activation may play a dual role in pain modulation, with both pro-nociceptive and anti-nociceptive effects depending on the context.

Case Study: Pain Models

In experiments involving diabetic neuropathy models, this compound was shown to have minimal impact on tactile allodynia thresholds, suggesting that while ET-B receptors are involved in pain pathways, their blockade does not significantly alter pain perception under certain conditions .

Drug Development

Novel Therapeutics

The specificity and potency of this compound make it a valuable tool in drug development targeting endothelin receptors. Its high selectivity for ET-B over ETA receptors allows researchers to delineate the distinct physiological roles these receptors play, paving the way for more targeted therapies.

Table: Comparison of Endothelin Receptor Antagonists

| Compound | Selectivity | IC50 (nM) ET-A | IC50 (nM) ET-B |

|---|---|---|---|

| This compound | Selective | 4280 | 4.5 |

| IRL-2500 | Selective | Not specified | Not specified |

| Non-selective | Non-selective | <1 | <1 |

Wirkmechanismus

A-192621 exerts its effects by selectively binding to the endothelin B receptor, thereby inhibiting its activity. This leads to a reduction in endothelin-1-induced responses, such as vasoconstriction and cell proliferation. The molecular targets and pathways involved include the inhibition of endothelin B receptor-mediated calcium mobilization and the promotion of apoptosis in pulmonary arterial smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sitaxentan: Ein weiterer Endothelin-Rezeptor-Antagonist mit einem anderen Selektivitätsprofil.

Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der sowohl Endothelin-A- als auch Endothelin-B-Rezeptoren angreift.

Ambrisentan: Selektiv für den Endothelin-A-Rezeptor, aber mit einigen Überschneidungen in der Funktion mit A-192621

Einzigartigkeit

This compound ist aufgrund seiner hohen Selektivität und Potenz für den Endothelin-B-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht. Seine Fähigkeit, die Apoptose in bestimmten Zelltypen zu fördern, und seine orale Aktivität unterscheiden es zusätzlich von anderen ähnlichen Verbindungen .

Biologische Aktivität

A-192621 is a selective non-peptidic antagonist of the endothelin B receptor (ETBR) that has garnered attention for its potential therapeutic applications, particularly in oncology and cardiovascular health. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by blocking the ETBR, which plays a critical role in various physiological processes, including vasodilation and modulation of cell proliferation. The blockade of this receptor can inhibit signaling pathways associated with tumor growth and metastasis, particularly in melanoma and other cancers.

- Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly inhibits melanoma growth in vivo. In experiments with nude mice implanted with melanoma cells, treatment with this compound resulted in marked tumor size reduction, suggesting its potential as an antitumor agent .

- Vasodilatory Effects : this compound has been shown to enhance mean arterial pressure (MAP) and total peripheral resistance (TPR) while counteracting vasoconstriction induced by ET-1. This indicates its role in modulating vascular responses and suggests potential applications in managing conditions like hypertension .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound reveals its effectiveness at varying dosages. In animal studies, doses as low as 5 mg/kg have shown significant effects on hemodynamic responses, outperforming other ETBR antagonists such as IRL-2500 . The compound’s selectivity for the ETBR over ETA receptors is critical for its therapeutic efficacy.

Table 1: Comparative Efficacy of this compound

| Compound | Dose (mg/kg) | Effect on MAP | Effect on TPR | Tumor Growth Inhibition |

|---|---|---|---|---|

| This compound | 5 | Significant | Significant | High |

| IRL-2500 | 5 | Moderate | Moderate | Moderate |

| A-216546 | 10 | Low | Low | Low |

Case Study 1: Melanoma Treatment

In a controlled study involving intracranial melanoma models, mice treated with this compound showed significant inhibition of tumor growth compared to the control group. The treatment was initiated four days post-tumor cell inoculation, with results indicating that this compound effectively penetrated the blood-brain barrier when administered alongside cyclosporin A, enhancing its therapeutic potential against CNS tumors .

Case Study 2: Cardiovascular Effects

A separate study focused on the cardiovascular implications of this compound demonstrated that it could ameliorate renal and mesenteric vasoconstriction induced by endothelin-1. The findings indicated that while both this compound and IRL-2500 enhanced constrictor responses to ET-1, this compound was more effective at blocking the hemodynamic effects of IRL-1620 .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Endothelin Clearance : A study indicated that treatment with this compound led to a significant increase in plasma immunoreactive endothelin-1 levels, supporting the hypothesis that ETBR antagonists may play a role in regulating endothelin clearance from circulation .

- Gene Expression Changes : Microarray analyses have shown that treatment with this compound alters gene expression profiles in metastatic variants of melanoma cell lines, suggesting mechanisms by which it may inhibit tumor progression through modulation of pathways involved in cell development and migration .

- Sympathetic Hyperinnervation : Research has also noted that administration of this compound can influence sympathetic nervous system activity post-myocardial infarction, potentially mitigating adverse cardiac remodeling associated with increased sympathetic tone .

Eigenschaften

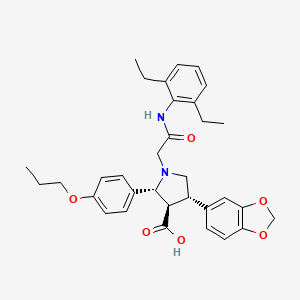

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEHCKYYIXQEBM-FUKIBTTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102953 | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195529-54-5 | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-192621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195529545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-192621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE882529E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.